![molecular formula C25H48Si3Sn B14466744 [(Methylstannanetriyl)tri(ethyne-2,1-diyl)]tris(triethylsilane) CAS No. 70760-42-8](/img/structure/B14466744.png)
[(Methylstannanetriyl)tri(ethyne-2,1-diyl)]tris(triethylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Methylstannanetriyl)tri(ethyne-2,1-diyl)]tris(triethylsilane) is a complex organotin compound. It features a central tin atom bonded to three ethynyl groups, each of which is further bonded to a triethylsilane group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Methylstannanetriyl)tri(ethyne-2,1-diyl)]tris(triethylsilane) typically involves the reaction of methylstannane with ethynyl lithium, followed by the addition of triethylsilane. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include low temperatures and the use of solvents such as tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
This would require stringent control of reaction conditions and purification processes to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[(Methylstannanetriyl)tri(ethyne-2,1-diyl)]tris(triethylsilane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and siloxanes.
Reduction: It can be reduced using hydride donors such as lithium aluminum hydride.
Substitution: The ethynyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or ozone.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or organometallic compounds
Major Products Formed
The major products formed from these reactions include various organotin and organosilicon compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[(Methylstannanetriyl)tri(ethyne-2,1-diyl)]tris(triethylsilane) has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organotin and organosilicon compounds.
Materials Science: Investigated for its potential use in the development of new materials with unique electronic and structural properties.
Biology and Medicine: Studied for its potential biological activity and use in drug delivery systems
Mechanism of Action
The mechanism of action of [(Methylstannanetriyl)tri(ethyne-2,1-diyl)]tris(triethylsilane) involves its ability to interact with various molecular targets through its ethynyl and triethylsilane groups. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, thereby exerting its effects on the target molecules .
Comparison with Similar Compounds
[(Methylstannanetriyl)tri(ethyne-2,1-diyl)]tris(triethylsilane) can be compared with similar compounds such as:
[(Methylstannanetriyl)tri(ethyne-2,1-diyl)]tris(triethylgermane): Similar in structure but with germanium instead of silicon.
Triethylsilane: A simpler compound with only one silicon atom bonded to three ethyl groups.
Ethynyl lithium: A precursor used in the synthesis of the compound
Properties
CAS No. |
70760-42-8 |
|---|---|
Molecular Formula |
C25H48Si3Sn |
Molecular Weight |
551.6 g/mol |
IUPAC Name |
triethyl-[2-[methyl-bis(2-triethylsilylethynyl)stannyl]ethynyl]silane |
InChI |
InChI=1S/3C8H15Si.CH3.Sn/c3*1-5-9(6-2,7-3)8-4;;/h3*5-7H2,1-3H3;1H3; |
InChI Key |
VTKAIYRTGGHDEO-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C#C[Sn](C)(C#C[Si](CC)(CC)CC)C#C[Si](CC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(2-Methyloctyl)oxy]methyl}oxirane](/img/structure/B14466676.png)
![[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]propanedioic acid](/img/structure/B14466689.png)

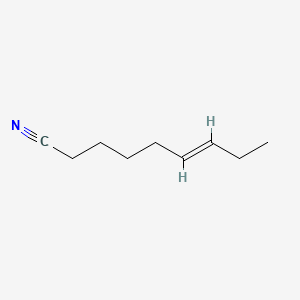
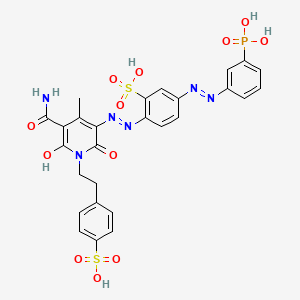
![2,2'-Sulfonylbis[5-(3-nitrophenyl)-1,3,4-oxadiazole]](/img/structure/B14466721.png)


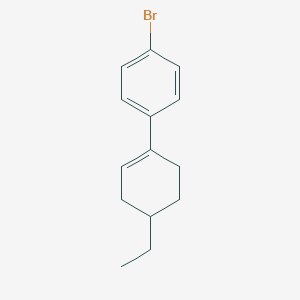
![2-[Methyl(phenyl)amino]ethyl anthracene-9-carboxylate](/img/structure/B14466752.png)
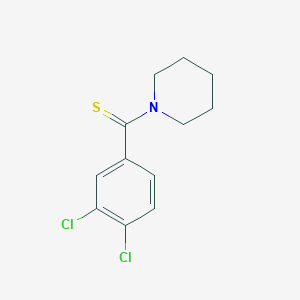
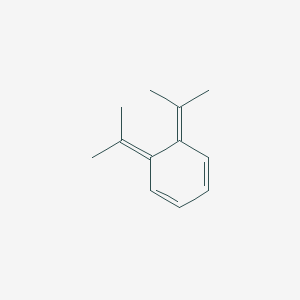
![Dimethyl 7-(propan-2-ylidene)-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14466769.png)
